
9(10H)-Acridinone, 3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 3-azido-: is a chemical compound that belongs to the class of acridinones Acridinones are heterocyclic organic compounds containing a three-ring system with nitrogen atoms The 3-azido- derivative of 9(10H)-acridinone is characterized by the presence of an azido group (-N₃) at the third position of the acridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-acridinone, 3-azido- typically involves the introduction of the azido group into the acridinone framework. One common method is the nucleophilic substitution reaction, where a suitable leaving group (such as a halide) on the acridinone is replaced by an azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for 9(10H)-acridinone, 3-azido- are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 9(10H)-Acridinone, 3-azido- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
Chemistry: 9(10H)-Acridinone, 3-azido- is used as a building block in organic synthesis. Its azido group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in biological systems.
Industry: In materials science, 9(10H)-acridinone, 3-azido- can be used in the synthesis of novel polymers and materials with unique properties. Its ability to undergo cycloaddition reactions makes it useful for creating cross-linked polymer networks.
Mechanism of Action
The mechanism of action of 9(10H)-acridinone, 3-azido- depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
3-Azido-1,2,4-triazines: These compounds also contain an azido group and are used in similar cycloaddition reactions.
3-Azido-4-(2H-tetrazol-5-yl)furazan: Another azido-containing compound with applications in materials science.
Uniqueness: 9(10H)-Acridinone, 3-azido- is unique due to its acridinone core, which imparts specific electronic and structural properties. This makes it particularly useful in applications where the acridinone framework is beneficial, such as in the development of fluorescent probes or in the synthesis of heterocyclic compounds with potential biological activity.
Properties
CAS No. |
61068-67-5 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
3-azido-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N4O/c14-17-16-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)18/h1-7H,(H,15,18) |
InChI Key |
RYSMOIQYZVHBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



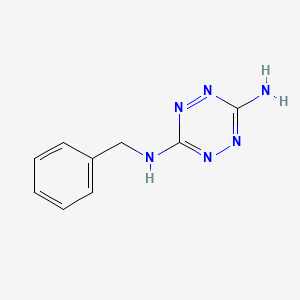
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
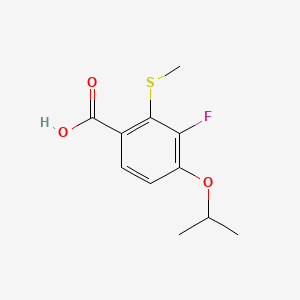
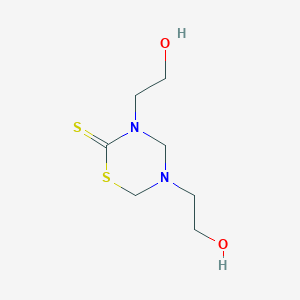
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
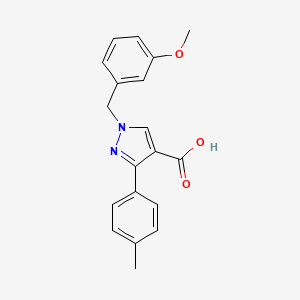
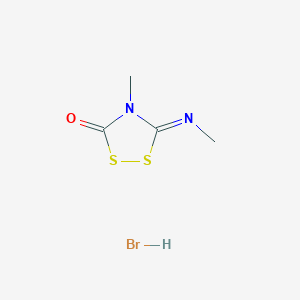

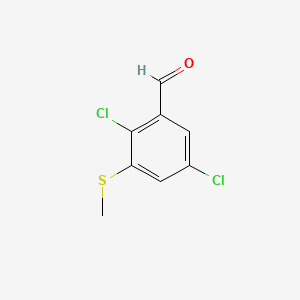
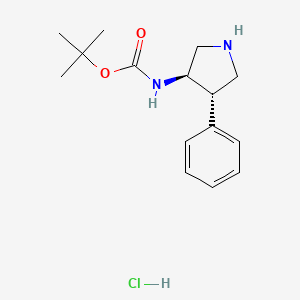

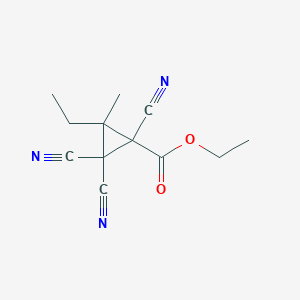
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
